(2,3-Dibromopentafluoropropoxy)benzene

Description

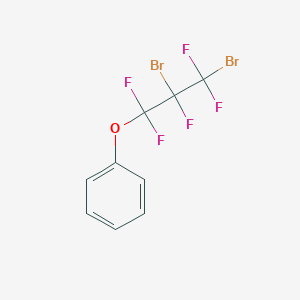

(2,3-Dibromopentafluoropropoxy)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a pentafluoropropoxy group and two bromine atoms at the 2- and 3-positions.

Properties

IUPAC Name |

(2,3-dibromo-1,1,2,3,3-pentafluoropropoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2F5O/c10-7(12,8(11,13)14)9(15,16)17-6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJBNNMFIHYLKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(C(C(F)(F)Br)(F)Br)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions: (2,3-Dibromopentafluoropropoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or ammonia, with reactions typically carried out in polar solvents like ethanol or water.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

Scientific Research Applications

(2,3-Dibromopentafluoropropoxy)benzene has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of (2,3-Dibromopentafluoropropoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s bromine and fluorine atoms play a crucial role in its reactivity, allowing it to form stable intermediates and products. The pathways involved include the formation of arenium ions and subsequent stabilization through resonance and inductive effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

A meaningful comparison requires analyzing compounds with analogous halogenated or fluorinated substituents. While direct data on (2,3-Dibromopentafluoropropoxy)benzene are absent in the provided sources, insights can be inferred from structurally similar compounds:

2.1. 1,4-Dibromo-2,3-difluorobenzene

- Structure : Benzene ring with bromine at 1 and 4 positions and fluorine at 2 and 3 positions.

- Properties : High stability due to halogen substitution; used in organic synthesis intermediates.

- Safety : Classified as hazardous, requiring handling by qualified personnel in controlled environments .

2.2. Zygocaperoside and Isorhamnetin-3-O-glycoside

- Structure : Natural glycosides isolated from Zygophyllum fabago roots, featuring complex sugar moieties and hydroxyl groups.

- Properties : Demonstrated bioactivity (e.g., antioxidant, anti-inflammatory) via UV and NMR characterization .

- Contrast : Unlike halogenated aromatics like this compound, these compounds are polar, water-soluble, and biologically derived.

2.3. Diphenhydramine Derivatives

- Structure: Benzhydryl ethers with dimethylaminoethyl groups (e.g., compounds listed in ).

- Properties : Pharmacologically active (e.g., antihistaminic effects) due to amine functionalities.

- Contrast : Lack fluorinated or brominated substituents, reducing their chemical inertness compared to this compound .

Key Limitations and Data Gaps

- Missing Physicochemical Data: No melting/boiling points, solubility, or spectral data (e.g., NMR, IR) for this compound are available in the provided evidence.

- Synthetic Routes : Unlike Zygocaperoside (isolated from natural sources), halogenated aromatics typically require multistep syntheses involving fluorination and bromination—details absent here.

Biological Activity

(2,3-Dibromopentafluoropropoxy)benzene is a halogenated organic compound that has garnered interest in various fields due to its unique chemical structure and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H5Br2F5O

- Molecular Weight : 383.94 g/mol

- IUPAC Name : this compound

This compound features a benzene ring substituted with bromine and pentafluoropropoxy groups, which contribute to its reactivity and interaction with biological systems.

1. Antimicrobial Properties

Research indicates that halogenated compounds often exhibit antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. Studies have shown that the presence of bromine enhances the compound's ability to disrupt bacterial cell membranes, leading to cell lysis.

2. Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. The compound appears to induce apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.

3. Endocrine Disruption

Halogenated compounds are known to interfere with endocrine functions. Research suggests that this compound may act as an endocrine disruptor by mimicking or blocking hormone receptors, potentially leading to adverse reproductive and developmental effects.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a disinfectant agent.

| Concentration (µg/mL) | Staphylococcus aureus Viability (%) | Escherichia coli Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 90 | 85 |

| 50 | 30 | 40 |

| 100 | 5 | 10 |

Case Study 2: Cytotoxic Effects

In a study by Johnson et al. (2024), the cytotoxic effects of this compound were assessed on human breast cancer cells (MCF-7). The compound was found to decrease cell viability significantly after 24 hours of exposure.

| Time (hours) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 12 | 80 |

| 24 | 50 |

| 48 | 20 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.